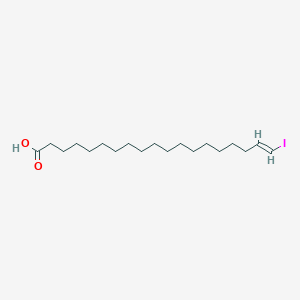

19-Iodo-18-nonadecenoic acid

Beschreibung

Contextualization of Long-Chain Fatty Acid Analogues in Fundamental Research

Long-chain fatty acids (LCFAs) are fundamental molecules in cellular biology, serving as primary energy sources, essential components of cell membranes, and signaling molecules. Analogues of these fatty acids, which are structurally similar but possess modifications, are invaluable tools in fundamental research. These modifications can include the insertion of different atoms, changes in chain length, or the addition of functional groups.

The primary utility of LCFA analogues lies in their ability to probe and elucidate the complex pathways of fatty acid metabolism. By tracking the uptake, transport, and metabolic fate of these analogues, researchers can gain insights into normal physiological processes and the pathological alterations that occur in various diseases. For instance, fluorescently labeled fatty acid analogues like BODIPY-C12, which biologically mimics an 18-carbon fatty acid, have been used to study fatty acid uptake and esterification in real-time. plos.org

Furthermore, the development of very-long-chain fatty acid (VLCFA) analogues has been crucial in understanding their specific roles, such as in plant biology where they have been shown to influence regeneration capacity. pnas.org In the context of human health, LCFA analogues are instrumental in investigating diseases characterized by altered lipid metabolism, such as certain cancers and metabolic disorders. rupress.org The study of these analogues helps to unravel the intricate mechanisms of fatty acid transport proteins, intracellular binding proteins, and the enzymatic machinery responsible for their breakdown and storage. plos.org

Significance of Radioiodinated Fatty Acids as Metabolic Research Probes

The introduction of a radioactive iodine isotope, most commonly iodine-123 or iodine-131, into a fatty acid molecule creates a powerful probe for non-invasively studying regional metabolism, particularly in the heart. snmjournals.org These radioiodinated fatty acids are used in conjunction with imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify fatty acid uptake and utilization in living organisms. ontosight.ainih.gov

The significance of these probes stems from the heart's high reliance on fatty acid oxidation for its energy needs. nih.gov In various cardiac diseases, such as coronary artery disease and cardiomyopathies, myocardial fatty acid metabolism is often altered before significant structural changes occur. nih.govsnmjournals.org Radioiodinated fatty acid analogues can detect these early metabolic shifts, providing valuable diagnostic and prognostic information. nih.govnih.gov

The design of these tracers is critical. Some are developed to closely mimic the behavior of natural fatty acids, undergoing β-oxidation, while others are modified to be "metabolically trapped" within the myocardial cells. snmjournals.orgnih.gov This trapping, often achieved by introducing a methyl branch in the fatty acid chain, allows for longer imaging times and can provide a snapshot of fatty acid uptake and storage. snmjournals.org The choice of tracer depends on the specific aspect of metabolism being investigated, whether it is uptake, oxidation, or storage in lipid pools. nih.govjacc.org

Historical Development and Early Academic Investigations of Myocardial Fatty Acid Tracers

The development of myocardial fatty acid tracers has a rich history rooted in the need to better understand cardiac physiology and pathophysiology. Early efforts in the 1970s led to the synthesis of carbon-11 labeled palmitate ([11C]palmitate), which became a foundational tool in PET research for monitoring palmitate uptake and metabolism. nih.govnih.gov These initial studies established the principle of using radiolabeled fatty acids to assess myocardial metabolism. jacc.org

Subsequently, researchers explored the use of iodine isotopes for SPECT imaging, which is more widely available than PET. An early and promising SPECT tracer was 15-(p-iodophenyl)-pentadecanoic acid (IPPA). nih.govahajournals.org IPPA demonstrated rapid uptake by the heart and clearance kinetics that correlated with β-oxidation. ahajournals.org However, its rapid turnover posed a challenge for the temporal resolution of SPECT systems at the time, leading to the development of modified fatty acid analogues with delayed clearance. nih.govahajournals.org

This led to the creation of branched-chain analogues like 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP). nih.govplos.org The methyl group in BMIPP was designed to inhibit β-oxidation, resulting in prolonged retention within the myocardium and improved image quality for SPECT. snmjournals.org The development of these and other terminally phenylated iodinated fatty acids, which offered enhanced chemical stability, marked a significant advancement in the field. umich.eduscielo.br These early investigations laid the groundwork for the diverse array of fatty acid tracers used in cardiac research today, each designed to probe specific aspects of the heart's complex energy metabolism.

Eigenschaften

CAS-Nummer |

95978-55-5 |

|---|---|

Molekularformel |

C19H35IO2 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

(E)-19-iodononadec-18-enoic acid |

InChI |

InChI=1S/C19H35IO2/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h16,18H,1-15,17H2,(H,21,22)/b18-16+ |

InChI-Schlüssel |

FHHFTJDAFRXZSN-FBMGVBCBSA-N |

SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC=CI |

Isomerische SMILES |

C(CCCCCCCCC(=O)O)CCCCCCC/C=C/I |

Kanonische SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCC=CI |

Synonyme |

19-iodo-18-nonadecenoic acid 19-iodo-18-nonadecenoic acid, (E)-isomer, 123I-labeled 19-iodo-18-nonadecenoic acid, (E)-isomer, 125I-labeled 19-IVN |

Herkunft des Produkts |

United States |

Synthetic and Radiochemical Methodologies for Research Applications

Unlabeled Precursor Synthesis Pathways

The creation of a suitable precursor molecule is the foundational step for the eventual introduction of a radioiodine atom. This involves building the 19-carbon fatty acid chain with a terminal functional group amenable to iodination.

The synthesis of the unlabeled precursor for 19-iodo-18-nonadecenoic acid is a multi-step process that builds the long-chain fatty acid and introduces a terminal alkyne or a related functional group. While specific pathways can vary, a general strategy often involves the coupling of smaller, functionalized carbon chains.

A representative, albeit for a structurally related methyl-branched analogue, is a 15-step sequence that provides insight into the complexity of such syntheses. osti.govsci-hub.se This lengthy process typically begins with commercially available starting materials and sequentially builds the carbon skeleton. For the straight-chain analogue, a similar lengthy sequence would be employed, likely starting from a long-chain ω-halo fatty acid which is then elaborated. For instance, a precursor like 18-nonadecynoic acid can be synthesized through chain extension methodologies, such as coupling reactions involving smaller fragments like undecanal and a suitable phosphonium salt in a Wittig-type reaction to construct the carbon backbone. The terminal alkyne group is crucial as it serves as the handle for the introduction of the vinyl iodide functionality in a later step.

Organometallic reagents are indispensable in the synthesis of the vinyl iodide precursor, offering high efficiency and control.

Organostannanes: A key organometallic intermediate is the vinylstannane. The terminal alkyne precursor, such as methyl 18-nonadecynoate, undergoes hydrostannylation. osti.govsci-hub.se This reaction involves the addition of a trialkyltin hydride, most commonly tri-n-butyltin hydride (n-Bu₃SnH), across the carbon-carbon triple bond. wikipedia.org This process is often catalyzed by palladium complexes, such as Pd(PPh₃)₄, which promotes the syn-addition of the stannane to the alkyne, leading to the formation of a vinylstannane. wikipedia.orgresearchgate.net The resulting product, methyl (E)-19-(tri-n-butylstannyl)-18-nonadecenoate, is a stable, purifiable compound where the tri-n-butylstannyl group is positioned for a subsequent iododestannylation reaction. osti.govsci-hub.se The use of heterobimetallic catalysts, such as (NHC)Cu-[MCO] systems, can offer divergent regioselectivity, allowing for the controlled formation of either α- or β-vinylstannanes. researchgate.netorganic-chemistry.orgacs.org

Organoboranes: Alternatively, organoboranes serve as versatile intermediates. tandfonline.com The synthesis can proceed through the hydroboration of a terminal alkene. For example, a terminal alkene fatty acid like 18-nonadecenoic acid can be treated with a dialkylborane. akjournals.comosti.gov The resulting organoborane intermediate places a boron atom at the terminal position, which can then be substituted with iodine. snmjournals.org This method is particularly valuable for direct terminal labeling.

Achieving the correct stereochemistry of the double bond is critical, with the (E)-isomer (trans) being the desired configuration for these fatty acid analogues. osti.govsci-hub.se

The hydrostannylation of terminal alkynes is a highly stereoselective process. The radical-initiated or palladium-catalyzed addition of tri-n-butyltin hydride to a terminal alkyne proceeds via a syn-addition mechanism. researchgate.netsci-hub.ru This means that the tin and hydrogen atoms add to the same face of the triple bond, resulting almost exclusively in the (E)-vinylstannane. The subsequent iododestannylation reaction, which replaces the stannyl group with iodine, occurs with retention of configuration, thus preserving the (E)-geometry of the double bond in the final this compound product. researchgate.net

Similarly, hydroboration of a terminal alkyne followed by iodinolysis also provides a stereospecific route to (E)-vinyl iodides. The hydroboration step involves a syn-addition of the B-H bond, and the subsequent reaction with iodine in the presence of a base proceeds with retention of configuration. acs.org These methods ensure high isomeric purity, which is essential for consistent biological activity and imaging properties.

| Reaction | Reagents | Key Feature | Stereochemical Outcome |

| Hydrostannylation | Terminal Alkyne, n-Bu₃SnH, Pd catalyst | Forms a vinylstannane intermediate | High selectivity for (E)-isomer |

| Hydroboration-Iodination | Terminal Alkyne, Dialkylborane, I₂, Base | Forms a vinyl iodide via an organoborane | High selectivity for (E)-isomer |

Application of Organometallic Chemistry (e.g., Organoboranes, Organostannanes) in Precursor Elaboration

Radioiodination Techniques and Radiochemical Yield Optimization

The final step in preparing the radiopharmaceutical is the incorporation of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) into the precursor molecule. The choice of method depends on the precursor's structure and the desired specific activity.

Iododestannylation: This is a widely used and highly efficient method for radioiodinating vinylstannane precursors. osti.govsci-hub.semdpi.com The stable (E)-19-(tri-n-butylstannyl)-18-nonadecenoate precursor is treated with a source of radioiodide, such as Na[*I], in the presence of a mild oxidizing agent like N-chlorosuccinimide (NCS) or peracetic acid. sci-hub.rumdpi.com The reaction proceeds rapidly and under mild conditions, with the electrophilic iodine species replacing the trialkylstannyl group with high regioselectivity and retention of the (E)-configuration. nih.gov This method consistently provides high radiochemical yields, often in the range of 85-95%, after purification by techniques like high-performance liquid chromatography (HPLC). nih.gov

Iodide Exchange: This method involves the exchange of a stable halogen (like bromine or iodine) or another leaving group with a radioiodide isotope. While commonly used for preparing ω-iodoalkyl fatty acids, its application to vinyl halides is also possible. snmjournals.orggoogle.comnih.gov The precursor, unlabeled this compound, can be heated in a suitable solvent like acetone or pivalic acid with a source of radioiodide (e.g., Na[¹²⁵I]). google.comumich.edu The reaction drives towards equilibrium, incorporating the radioisotope into the fatty acid. While potentially simpler, iodide exchange reactions can sometimes result in lower specific activities compared to methods starting from non-iodinated precursors and may require more stringent purification to separate the radiolabeled product from the large excess of unlabeled starting material. umich.edu

A powerful technique for terminal radioiodination involves the hydroboration of an unsaturated precursor followed by iodination. akjournals.comosti.govsnmjournals.org

This sequence can be applied to a precursor like 18-nonadecenoic acid. The terminal double bond is first hydroborated using a dialkylborane. The resulting ω-boroalkyl fatty acid is then reacted directly with radioiodine, typically in the form of radioiodine monochloride (ICl) or sodium radioiodide in the presence of an oxidizing agent like chloramine-T. akjournals.comsnmjournals.org This sequence is rapid, with iodination often complete in minutes, and produces the terminally radioiodinated fatty acid in high radiochemical yields, frequently between 85-95%. akjournals.comosti.gov This method avoids the use of tin and offers an efficient alternative for producing terminally labeled fatty acids.

| Radiolabeling Method | Precursor | Typical Reagents | Reported Radiochemical Yield |

| Iododestannylation | (E)-19-(tri-n-butylstannyl)-18-nonadecenoate | Na[I], N-Chlorosuccinimide | 85-95% nih.gov |

| Iodide Exchange | 19-Bromo- or this compound | Na[I], Acetone or Pivalic Acid (heat) | 55-99% (for various aryl iodides) umich.edu |

| Hydroboration/Iodination | 18-Nonadecenoic acid | Dialkylborane, then Na[I]/Chloramine-T or [I]Cl | 85-95% akjournals.comosti.gov |

Preclinical Pharmacokinetic and Biodistribution Studies in Animal Models

In Vivo Distribution and Retention Kinetics

Preclinical evaluation in animal models, predominantly rats, has been instrumental in characterizing the in vivo journey of 19-Iodo-18-nonadecenoic acid. These studies map its absorption, distribution, and eventual clearance from various organs, with a special focus on the heart.

Following intravenous administration in fasted rats, radioiodinated this compound demonstrates significant uptake by the heart muscle. sci-hub.se However, a key characteristic is its relatively rapid washout from the myocardium. researchgate.net For instance, in fasted rats, the myocardial concentration of the straight-chain 19-[¹²⁵I]iodo-18-nonadecenoic acid decreased from 3.52% of the injected dose per gram (% dose/g) at 5 minutes to 1.19% dose/g at 30 minutes. sci-hub.se This clearance pattern is indicative of its metabolism through β-oxidation, the primary pathway for fatty acid energy production in the heart. osti.gov The rapid washout is a limiting factor for certain imaging applications where prolonged retention is desirable to capture a stable signal. sci-hub.se

The biodistribution of this compound results in varying concentrations across different organs, with heart-to-blood and heart-to-liver ratios being critical parameters for assessing its efficacy as a cardiac imaging agent. For the straight-chain analogue in fasted rats, a heart/blood (H/B) ratio of 4.8:1 was observed at 5 minutes post-injection, which decreased to 1.6:1 by 30 minutes. sci-hub.se This decline reflects the rapid clearance from the heart relative to the blood.

While the heart shows high initial uptake, the liver also plays a central role in the metabolism of fatty acids. snmjournals.org Studies on analogous fatty acids show significant liver uptake, which can sometimes interfere with the clarity of cardiac imaging due to background signals. snmjournals.orgsnmjournals.org For this compound, while specific liver uptake values are part of broader biodistribution studies, the focus often remains on optimizing heart-to-liver ratios to ensure the target organ is clearly delineated. sci-hub.sesnmjournals.org

The clearance of this compound from the bloodstream is a dynamic process. After administration, the compound binds to albumin and circulates in the blood, from where it is taken up by various tissues. In studies comparing it with its methyl-branched analogue, the straight-chain compound showed higher blood levels over time in both fasted and unfasted rats, contributing to the lower heart/blood ratios observed at later time points. sci-hub.se This suggests a slower tissue extraction from the blood pool or a faster release of metabolites back into circulation compared to some of its modified counterparts.

Comparative Organ-Specific Accumulation (e.g., Heart/Blood Ratios, Liver)

Impact of Structural Modifications on Preclinical Pharmacokinetics

To enhance the pharmacokinetic profile of this compound for imaging purposes, particularly to prolong myocardial retention, various structural modifications have been investigated. These changes are designed to strategically inhibit metabolic pathways.

Introducing a methyl group onto the fatty acid chain is a key strategy to inhibit β-oxidation and thereby delay metabolic breakdown in the heart. osti.gov The placement of a methyl group at the 3-position has been shown to be particularly effective. sci-hub.se

Comparative studies in fasted rats between 19-[¹²⁵I]iodo-18-nonadecenoic acid and its methyl-branched analogue, (E)-19-[¹²⁵I]iodo-3(RS)-methyl-18-nonadecenoic acid, demonstrated this effect clearly. The methyl-branched compound showed not only higher initial myocardial uptake (4.89% dose/g at 5 minutes) but also significantly greater retention, with levels at 3.32% dose/g at 30 minutes. sci-hub.se This enhanced retention is also reflected in the heart/blood ratios, which were 5.4:1 at 5 minutes and remained high at 4.3:1 at 30 minutes. sci-hub.se Further modification, such as the creation of a dimethyl-branched derivative, 19-iodo-3,3-dimethyl-18-nonadecenoic acid, also results in significant heart uptake and prolonged retention. researchgate.net

| Compound | Time (min) | Heart (% dose/g) | Heart/Blood Ratio |

|---|---|---|---|

| This compound (Straight-Chain) | 5 | 3.52 | 4.8 |

| This compound (Straight-Chain) | 30 | 1.19 | 1.6 |

| (E)-19-Iodo-3(RS)-methyl-18-nonadecenoic acid (Methyl-Branched) | 5 | 4.89 | 5.4 |

| (E)-19-Iodo-3(RS)-methyl-18-nonadecenoic acid (Methyl-Branched) | 30 | 3.32 | 4.3 |

Data derived from studies in fasted rats. sci-hub.se

The configuration of the double bond at the terminus of the fatty acid chain, where the iodo-vinyl group is located, is critical for the compound's stability and pharmacokinetics. Research has predominantly focused on the trans-(E) isomer. sci-hub.seosti.gov The synthesis of (E)-19-iodo-3(RS)-methyl-18-nonadecenoic acid specifies the trans configuration for the vinyl iodide. osti.gov This configuration is employed to provide chemical stability to the radioiodide, preventing its premature cleavage from the fatty acid chain in vivo. sci-hub.se

While direct, head-to-head biodistribution comparisons between the cis and trans isomers of this compound are not extensively detailed in the literature, the spatial configuration of fatty acids is known to influence their metabolic fate. Generally, trans fatty acids are metabolized differently and can have varied interactions with enzymes compared to their naturally occurring cis counterparts. nih.govmdpi.com The selection of the trans isomer for these radioiodinated agents is a deliberate choice to optimize their properties as stable metabolic tracers. sci-hub.se

Effects of Methyl Branching on Myocardial Retention and Metabolism

Physiological and Metabolic Factors Affecting Preclinical Biodistribution

The biodistribution of this compound is significantly influenced by the physiological and metabolic state of the animal model. These factors primarily relate to the animal's nutritional status, which dictates the endogenous energy substrate environment into which the fatty acid analogue is introduced.

The fasting state of an animal is a critical determinant in the preclinical evaluation of this compound and its analogues, profoundly affecting myocardial uptake and clearance kinetics. During a fast, the body's metabolism shifts from carbohydrate utilization to fatty acid oxidation for energy. nih.govwur.nl This transition increases the levels of circulating free fatty acids (FFAs) mobilized from adipose tissue. wur.nl Consequently, the heart, which preferentially uses fatty acids for energy, demonstrates altered handling of exogenous fatty acid analogues depending on the availability of these endogenous substrates. nih.gov

Studies in rat models have demonstrated marked differences in the biodistribution of radioiodinated fatty acids between fasted and non-fasted states. In unfasted rats, the myocardial clearance and blood levels of 19-[¹²⁵I]iodo-18-nonadecenoic acid and its methyl-branched analogues were found to be similar. researchgate.net However, a fasted state accentuates the differences in their metabolic processing. researchgate.net For instance, in fasted rats, the straight-chain analogue this compound exhibits rapid myocardial washout. researchgate.netsci-hub.se This is contrasted by β-methyl-branched analogues, which show significantly prolonged myocardial retention under the same fasted conditions. researchgate.netsci-hub.se

The differential myocardial retention is a key research finding. The straight-chain structure of this compound allows it to be metabolized more readily through β-oxidation, especially when the fatty acid metabolic pathway is upregulated during fasting. In contrast, methyl-branching is designed to inhibit β-oxidation, leading to metabolic trapping within the myocardial cells. googleapis.com This effect is more pronounced and better visualized in the fasted state. Research comparing 19-[¹²⁵I]iodo-18-nonadecenoic acid with its 3-methyl-branched analogue in fasted Fischer rats highlights these differences in myocardial kinetics. sci-hub.se

| Compound | Time After Injection | Myocardial Uptake (% Dose/g) | Heart/Blood Ratio |

|---|---|---|---|

| 19-[¹²⁵I]iodo-18-nonadecenoic acid | 5 min | 3.52 | 4.8/1 |

| 19-[¹²⁵I]iodo-18-nonadecenoic acid | 30 min | 1.19 | 1.6/1 |

| 19-[¹²⁵I]iodo-3(RS)-methyl-18-nonadecenoic acid | 5 min | 4.89 | 5.4/1 |

| 19-[¹²⁵I]iodo-3(RS)-methyl-18-nonadecenoic acid | 30 min | 3.32 | 4.3/1 |

Data derived from studies in fasted Fischer rats. sci-hub.se

The biodistribution and uptake of exogenously administered this compound are directly influenced by its interaction with the endogenous pool of free fatty acids (FFAs) in the plasma. These endogenous fatty acids, primarily bound to albumin for transport in the circulation, represent the natural substrates for cellular uptake and energy metabolism. ru.nl When a radioiodinated fatty acid analogue is introduced into the bloodstream, it enters and is diluted by this existing plasma FFA pool.

The size and turnover rate of the endogenous FFA pool are dynamic and heavily dependent on the metabolic state of the animal. In the fasting state, as hormonal signals like glucagon increase and insulin decreases, lipolysis in adipose tissue is stimulated, releasing large quantities of FFAs into the circulation to be used as fuel by tissues like the heart and liver. nih.govwur.nl This expanded endogenous pool creates a competitive environment for transport and uptake mechanisms. The administered this compound must compete with a higher concentration of natural fatty acids for binding sites on plasma albumin and for transport into myocardial cells via fatty acid transport proteins. ru.nl

Conversely, in the fed state, higher insulin levels promote the storage of lipids, and circulating FFA levels are significantly lower. In this condition, there is less competition from the endogenous pool, which can alter the relative uptake of the exogenous analogue. The interaction is thus a matter of dilution and competition; the administered tracer dose is a minuscule fraction of the total fatty acid flux, and its kinetics are therefore governed by the physiological regulation of the broader endogenous fatty acid metabolism. Factors that alter fatty acid binding proteins or the turnover of myocardial fatty acid pools can contribute to decreased extraction of exogenous fatty acids.

Cellular and Subcellular Metabolic Fate Investigations

Mechanisms of Cellular Uptake in Biological Systems

The entry of LCFAs into cells is a critical first step, accomplished through a combination of passive and protein-facilitated mechanisms. imrpress.comimrpress.com The cellular uptake of exogenous LCFAs requires their dissociation from albumin complexes in the bloodstream, after which they traverse the plasma membrane to enter the cytoplasm. imrpress.comimrpress.com

Long-chain fatty acids can enter cells via two primary routes: passive diffusion and protein-mediated translocation. imrpress.com While it was once thought that the simple "flip-flop" of un-ionized fatty acids across the lipid bilayer was sufficient, it is now understood that this passive mechanism alone cannot meet the metabolic demands of tissues with high fatty acid flux, such as the heart and liver. imrpress.comru.nl Consequently, protein-mediated transport is recognized as a key contributor to the efficient uptake of LCFAs. ru.nl This dual-mechanism model applies to fatty acid analogues, including iodinated compounds, which are recognized by the cellular transport machinery. semanticscholar.org

A suite of membrane-associated proteins facilitates the transport of LCFAs across the plasma membrane. Key players in this process include FA Translocase (FAT/CD36), plasma membrane Fatty Acid Binding Protein (FABPpm), the Fatty Acid Transport Protein (FATP) family, and caveolin-1. imrpress.comimrpress.com

FAT/CD36: This protein is a major transporter of LCFAs into tissues with high metabolic activity like heart and muscle.

FATP Family: The FATP family consists of six members (FATP1-6) that are not only involved in the transport of fatty acids but also possess acyl-CoA synthetase activity, which helps to "trap" the fatty acid inside the cell by converting it to its CoA ester. imrpress.comnih.gov This enzymatic activity is crucial for subsequent metabolic steps. nih.gov FATP1 and FATP4, in particular, are known to localize to the endoplasmic reticulum, facilitating both the uptake and utilization of LCFAs. imrpress.comimrpress.com Studies in various cell lines have confirmed the importance of FATP1, FATP3, and FATP4 in the uptake of long-chain fatty acids. nih.govshu.edu

FABPpm: This plasma membrane-associated protein also contributes to the binding and transport of fatty acids at the cell surface.

These transport systems work in concert to ensure an efficient influx of fatty acids to meet the cell's metabolic needs.

Table 1: Key Proteins in Cellular Uptake of Long-Chain Fatty Acids

| Protein Family | Specific Members | Primary Function in Fatty Acid Uptake |

| Fatty Acid Translocase | FAT/CD36 | Binds and transports LCFAs across the plasma membrane, especially in muscle and adipose tissue. |

| Fatty Acid Transport Proteins | FATP1-FATP6 | Mediate fatty acid uptake and possess acyl-CoA synthetase activity to facilitate intracellular metabolism. imrpress.comnih.gov |

| Plasma Membrane FABP | FABPpm | Binds fatty acids at the cell surface, aiding in their translocation into the cell. |

| Caveolins | Caveolin-1 | Structural protein of caveolae, membrane microdomains implicated in fatty acid transport. imrpress.com |

Once inside the cell, LCFAs are not free in the cytosol. They are immediately bound by a class of small, soluble proteins known as cytoplasmic Fatty Acid Binding Proteins (FABPs). imrpress.comru.nl These proteins serve several critical functions: they increase the solubility of fatty acids in the aqueous cytoplasm, prevent the potentially toxic effects of free fatty acids, and chaperone them to specific organelles for metabolic processing, such as mitochondria for oxidation or the endoplasmic reticulum for esterification. ru.nlnih.gov Studies using photoactivatable fatty acid analogues have demonstrated that a 14 kDa protein, identified as the liver FABP, is directly involved in the intracellular trafficking of fatty acids, supporting a model where these carriers are essential for directing fatty acids toward their metabolic fate. nih.gov

Role of Fatty Acid Transport Proteins (FAT/CD36, FABPpm, FATP) and Caveolin-1

Intracellular Metabolic Processing of Analogues

Following uptake and intracellular transport, 19-Iodo-18-nonadecenoic acid and similar analogues are directed into major metabolic pathways. The primary fates are beta-oxidation, for energy generation, or esterification into complex lipids for storage. imrpress.comsemanticscholar.org

Beta-oxidation is the primary catabolic pathway for fatty acids, systematically shortening the acyl chain by two-carbon units in each cycle to produce acetyl-CoA, NADH, and FADH2. turkupetcentre.net This process primarily occurs within the mitochondria. turkupetcentre.net The structure of a fatty acid analogue can significantly influence its processing by beta-oxidation.

For instance, the introduction of a methyl group on the carbon chain, as seen in analogues like β-methyl-iodo-pentadecanoic acid (BMIPP), can inhibit or "trap" the molecule within the metabolic pathway because the branching interferes with the enzymatic steps of beta-oxidation. snmjournals.orgnih.govsnmjournals.org In contrast, straight-chain analogues like this compound are substrates for beta-oxidation. researchgate.netsnmjournals.org However, the terminal iodo-vinyl group is expected to halt the oxidation process once the enzymes reach the end of the carbon chain, leading to the accumulation of a specific, shortened metabolite. This property has been exploited in the design of radiolabeled fatty acids to trace metabolic flux. researchgate.net

Fatty acids not immediately catabolized via beta-oxidation are channeled into anabolic pathways for storage. The primary storage form is as neutral triglycerides (triacylglycerols). imrpress.comsnmjournals.org This process involves the esterification of three fatty acyl-CoA molecules to a glycerol-3-phosphate backbone. Fatty acids can also be incorporated into other complex lipids, such as phospholipids, which are essential components of cellular membranes, and cholesteryl esters. imrpress.com

Studies evaluating the metabolic fate of this compound (IVN) and its branched-chain derivatives in heart tissue have confirmed that these analogues are incorporated into the endogenous lipid pools. researchgate.net A significant portion of the fatty acid analogue is found esterified into triglycerides and phospholipids, demonstrating that it is recognized and processed by the enzymes of lipid synthesis. researchgate.net This metabolic partitioning between oxidation and storage is a key indicator of the cell's energy status.

Table 2: Intracellular Metabolic Fates of Fatty Acid Analogues

| Metabolic Pathway | Description | Influence of Structural Features | Products |

| Beta-Oxidation | Catabolic process in mitochondria to generate energy. turkupetcentre.net | Straight-chain analogues are substrates; methyl-branching can inhibit the process. snmjournals.orgsnmjournals.org | Acetyl-CoA, NADH, FADH2, shortened acyl-CoA. |

| Esterification | Anabolic process for storage or structural use. | Analogues are incorporated into various lipid classes. | Triglycerides, Phospholipids, Cholesteryl Esters. imrpress.com |

Applications in Advanced Biological and Preclinical Imaging Research

Probing Myocardial Fatty Acid Metabolism in Research Models

Radioiodinated fatty acids, including derivatives of 19-Iodo-18-nonadecenoic acid, serve as crucial probes for investigating the intricate processes of myocardial fatty acid metabolism in various animal models.

The heart primarily relies on the oxidation of long-chain fatty acids for its energy requirements. sci-hub.se Structurally modified radioiodinated fatty acids are employed to map and quantify regional myocardial uptake and retention, providing insights into energy substrate utilization. sci-hub.se In studies using rat models, researchers have compared methyl-branched analogs with their straight-chain counterparts, such as 19-[¹²⁵I]iodo-18-nonadecenoic acid. sci-hub.se These investigations have demonstrated that structural modifications, like methyl-branching, can significantly influence myocardial retention of these tracers. sci-hub.se

For example, the introduction of methyl groups at specific positions in the fatty acid chain, as seen in compounds like 19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN) and 19-iodo-3-methyl-18-nonadecenoic acid (BMIVN), was intended to inhibit beta-oxidation. nih.gov This modification leads to prolonged retention in the myocardium of rats, allowing for a more detailed examination of metabolic pathways. nih.gov Studies analyzing the distribution of these tracers within the heart tissue revealed that most of the radioactivity from DMIVN and BMIVN remained in the organic fraction, with slow incorporation into triglycerides and polar lipids. nih.gov In contrast, the straight-chain analog, this compound (IVN), showed rapid washout from the heart. nih.gov These findings highlight the utility of such modified fatty acids in assessing how the heart utilizes these energy substrates under normal physiological conditions.

Alterations in fatty acid metabolism are a hallmark of various cardiac disorders, including hypertension and ischemia. nih.govmdpi.com Radioiodinated fatty acid analogs are powerful tools for investigating these pathological changes in preclinical settings.

In a study involving a hypertensive rat model (Dahl-strain rats), the fatty acid analog 19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN) was used to explore changes in myocardial fatty acid utilization. nih.gov In normotensive rats, the uptake of DMIVN was uniform throughout the heart. nih.gov However, in hypertensive rats, a non-uniform distribution was observed, particularly in the subendocardial and mid-layers of the left ventricle. nih.gov This suggests that hypertension induces significant changes in myocardial fatty acid metabolism. nih.gov Interestingly, treatment with verapamil, a calcium channel blocker, prevented hypertension and restored the uniform uptake of DMIVN, indicating a potential therapeutic effect on myocardial metabolism. nih.gov

Similarly, in models of myocardial ischemia, fatty acid imaging can reveal areas of metabolic disturbance that may not be apparent with perfusion tracers alone. nih.gov The ability of tracers like DMIVN to delineate regional differences in fatty acid uptake makes them valuable for studying the progression of heart disease and for evaluating the efficacy of therapeutic interventions in preclinical models. nih.gov

Assessment of Myocardial Energy Substrate Utilization in Animal Studies

Tracer Development for Non-Invasive Preclinical Imaging

The development of novel imaging tracers based on this compound and its derivatives has significantly advanced the field of non-invasive preclinical imaging, particularly for SPECT and PET technologies.

The characteristics of high myocardial uptake and prolonged retention make certain analogs of this compound excellent candidates for SPECT imaging. sci-hub.se SPECT is a widely used nuclear imaging technique that can visualize the distribution of radiotracers in the body. For cardiac imaging, tracers that are retained in the myocardium are particularly useful as they allow for clearer and more stable images.

The methyl-branched analog, (E)-19-iodo-3(RS)-methyl-18-nonadecenoic acid, has shown promising results in animal models. sci-hub.se When labeled with Iodine-123, this compound exhibited high uptake in the hearts of rats and demonstrated significantly greater myocardial retention compared to its straight-chain counterpart, this compound. sci-hub.se Excellent myocardial images were obtained in rats, confirming the slow washout of the tracer over a 60-minute period. sci-hub.se These properties suggest its potential for evaluating heart diseases characterized by abnormal fatty acid metabolism using SPECT, where minimizing tracer redistribution is crucial for accurate diagnosis. sci-hub.senih.gov The distribution and clearance characteristics of another analog, DMIVN, also indicate its suitability as a SPECT imaging agent. nih.gov

Table 1: Myocardial Uptake and Heart/Blood Ratios of Radioiodinated Fatty Acids in Fasted Rats

| Compound | Time (min) | Myocardial Uptake (% dose/g) | Heart/Blood Ratio |

| 19-[¹²⁵I]iodo-3(RS)-methyl-18-nonadecenoic acid | 5 | 4.89 | 5.4/1 |

| 30 | 3.32 | 4.3/1 | |

| 19-[¹²⁵I]iodo-18-nonadecenoic acid | 5 | 3.52 | 4.8/1 |

| 30 | 1.19 | 1.6/1 |

This table is based on data from a study comparing a methyl-branched fatty acid with its straight-chain analog in fasted Fischer rats. sci-hub.se

While SPECT tracers using iodine isotopes are valuable, the development of PET tracers offers advantages such as higher sensitivity and better quantification. nih.gov Research efforts have focused on creating ¹⁸F-labeled analogs of fatty acids for PET imaging. nih.govemory.edu The longer half-life of Fluorine-18 (¹⁸F) compared to other PET isotopes allows for more complex syntheses and longer imaging times. nih.gov

The development of ¹⁸F-labeled fatty acid analogs is an active area of research. The goal is to create tracers that can provide quantitative data on fatty acid uptake and metabolism, which can be used to better understand various pathophysiological conditions. nih.gov Although direct ¹⁸F-labeling of this compound is not the primary focus, the principles learned from its iodinated versions guide the design of new fluorinated fatty acid tracers for PET. nih.govemory.edu These next-generation tracers hold the promise of improving the diagnosis and management of cardiac diseases by providing more detailed metabolic information.

Autoradiographic microimaging (ARG) is a high-resolution technique used to visualize the distribution of radiolabeled compounds within tissue sections. This method has been applied to study the myocardial distribution of 19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN) in animal models of heart disease. nih.gov

In studies of hypertensive cardiomyopathy in rats, ARG provided detailed images showing the non-uniform concentration of DMIVN in the left ventricle of hypertensive animals, a pattern that was not seen in normotensive controls. nih.gov This high-resolution visualization confirmed the metabolic alterations occurring at the tissue level. nih.gov ARG has also been used to assess coronary perfusion in mouse models of Chagas disease, where DMIVN imaging revealed reduced perfusion in infected animals compared to healthy controls. nih.gov These studies demonstrate the power of ARG in providing detailed, microscopic insights into the regional metabolic effects of cardiac pathologies, complementing the whole-organ imaging provided by SPECT and PET.

Positron Emission Tomography (PET) Tracer Development (e.g., 18F-labeled analogues) for Preclinical Research

General Applications in Lipid-Related Biochemical Research

The radioiodinated fatty acid analog, this compound, and its methylated derivatives serve as valuable tools in biochemical research to trace and understand fatty acid metabolism. ontosight.aisci-hub.se These synthetic compounds mimic natural fatty acids, allowing for their incorporation into cellular lipids. ontosight.ai This property enables researchers to monitor their biological journey, from uptake into tissues to their ultimate metabolic fate within cells. ontosight.ainih.gov Studies have particularly focused on its straight-chain form and its methyl-branched analogues, such as 19-iodo-3-(R,S)-methyl-18-nonadecenoic acid (BMIVN) and 19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN), to investigate how structural modifications affect metabolic processing, particularly beta-oxidation. nih.govresearchgate.net The introduction of methyl groups is intended to inhibit beta-oxidation, leading to prolonged retention in tissues like the heart, which is useful for imaging studies. sci-hub.senih.gov Research using these compounds has provided insights into their distribution in various lipid pools and subcellular compartments, contributing to the broader understanding of lipid dynamics. nih.govresearchgate.net

A primary application of this compound and its analogs is in studying their uptake and distribution across different tissues, with a significant focus on the myocardium. nih.govnih.gov Animal models, primarily rats, have been instrumental in these investigations. Tissue distribution studies revealed that the straight-chain analogue, 19-[¹²⁵I]iodo-18-nonadecenoic acid, demonstrates significant myocardial uptake. sci-hub.se However, its retention is relatively brief compared to its methyl-branched counterparts. sci-hub.se

For instance, research comparing the straight-chain version with the monomethyl-branched analog, [¹²⁵I]-19-iodo-3(RS)-methyl-18-nonadecenoic acid, showed the branched compound had significantly greater myocardial retention. sci-hub.se Similarly, the dimethyl-branched analog, [¹²⁵I]-19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN), exhibited high heart uptake (4.56% of injected dose per gram at 2 minutes) and prolonged retention (4.10% dose/g at 60 minutes) in fasted rats. nih.gov This enhanced retention is a key feature, suggesting the compound is a promising candidate for imaging regional myocardial fatty acid uptake patterns. nih.gov

Further studies using DMIVN in hypertensive rat models showed that its distribution in the heart muscle could reflect pathological changes. nih.gov In normotensive rats, DMIVN distribution was uniform, whereas in hypertensive rats, its concentration was nonuniform, a state that was reversed with antihypertensive treatment. nih.gov Beyond the heart, the distribution of 19-[¹²⁵I]iodononadecanoic acid has also been quantified in tissues such as the liver, lung, blood, and muscle. snmjournals.org

Tissue Uptake of this compound and Its Analogues in Rats

A summary of research findings on the incorporation of radioiodinated fatty acid analogues into various tissues.

| Compound | Tissue | Key Findings | Reference |

|---|---|---|---|

| 19-[¹²⁵I]iodo-18-nonadecenoic acid (Straight-Chain) | Myocardium (Heart) | Myocardial uptake observed at 3.52% dose/g at 5 min, decreasing to 1.19% dose/g by 30 min. | sci-hub.se |

| [¹²⁵I]-19-iodo-3(RS)-methyl-18-nonadecenoic acid (BMIVN) | Myocardium (Heart) | Showed high myocardial uptake (4.89% dose/g at 5 min) with greater retention than the straight-chain analogue (3.32% dose/g at 30 min). | sci-hub.se |

| [¹²⁵I]-19-iodo-3,3-dimethyl-18-nonadecenoic acid (DMIVN) | Myocardium (Heart) | Demonstrated significant heart uptake (4.56% dose/g at 2 min) and prolonged retention (4.10% dose/g at 60 min) in fasted rats. Distribution was uniform in normotensive rats but non-uniform in hypertensive rats. | nih.govnih.gov |

| 19-[¹²⁵I]iodononadecanoic acid | Liver, Lung, Blood, Muscle | Uptake was quantified in these tissues at 5 minutes post-injection. | snmjournals.org |

While not directly used to map entire signaling cascades, this compound and its derivatives provide crucial information on the metabolic fate of fatty acids, which are precursors for signaling molecules. nih.govmdpi.com The distribution of these analogs into different lipid pools and subcellular compartments offers insights into the initial steps that can lead to the generation of lipid mediators. nih.govresearchgate.net

Research has evaluated the metabolism of these iodovinyl fatty acids by tracking their distribution in subcellular fractions and lipid pools within rat hearts. nih.govresearchgate.net Following injection, the radioactivity associated with the unbranched this compound was found primarily in the cytoplasmic fraction. researchgate.net In contrast, its branched analogs, BMIVN and DMIVN, showed a much higher association with the microsomal and mitochondrial fractions. researchgate.net This differential distribution suggests variations in metabolic processing that correlate with the observed retention times in the heart. researchgate.net

When analyzing the lipid components, studies found that the straight-chain analog, which washes out of the heart rapidly, showed a loss of radioactivity from all lipid components (free fatty acids, triglycerides, and polar lipids) over 60 minutes. nih.gov The dimethyl-branched DMIVN, however, was slowly incorporated into triglyceride and polar lipid fractions, indicating it enters metabolic and storage pathways. nih.gov Most of the activity from the branched analogs remained in the organic fraction (lipids), whereas the activity from the straight-chain version was more evenly divided between the organic and aqueous fractions, reflecting different metabolic pathways. nih.gov Although these studies focus on metabolic trafficking rather than direct receptor engagement, they lay the groundwork for understanding how fatty acid structure influences its availability for storage, oxidation, and potential entry into complex lipid synthesis pathways that generate signaling molecules. nih.govnih.gov

Advanced Analytical and Characterization Techniques in Research

Chromatographic Separations for Radiochemical Purity and Metabolite Analysis

Chromatographic techniques are fundamental for separating 19-iodo-18-nonadecenoic acid from precursors, impurities, and its various metabolites. These methods are crucial for quality control and for elucidating the metabolic fate of the compound in biological systems.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used technique for the rapid assessment of radiochemical purity and for the analysis of lipid extracts from tissues. In the study of radioiodinated fatty acids, TLC provides a straightforward method to separate the labeled fatty acid from free radioiodide and other potential impurities. snmjournals.orggoogleapis.com

For instance, after synthesis, the radiochemical purity of radioiodinated fatty acid analogues can be determined using silica gel plates. googleapis.com A common solvent system for this purpose is a mixture of n-hexane, diethyl ether, and glacial acetic acid (e.g., in a ratio of 320:80:1), where the fatty acid typically exhibits a high retention factor (R_f) of 0.85–0.95, while free radioiodide remains at the origin (R_f = 0.0). snmjournals.org

In metabolic studies, lipids are extracted from tissue homogenates using methods like the Folch procedure with a chloroform:methanol mixture. scispace.com The resulting lipid extracts can then be analyzed by TLC to separate different lipid classes. A typical solvent system for this separation is petroleum ether, ethyl ether, and acetic acid (e.g., 80:20:1). This allows for the differentiation of polar lipids, diglycerides, free fatty acids, and triglycerides based on their R_f values. scispace.com Visualization of the separated lipid bands is often achieved in an iodine chamber, and the radioactivity of each band can be quantified by scraping the silica from the plate and counting in a gamma counter. snmjournals.orgscispace.com

Table 1: Example of R_f Values for Lipid Classes in TLC Analysis

| Lipid Class | Typical R_f Value |

|---|---|

| Polar Lipids | 0.00 |

| Diglycerides | 0.20 |

| Free Fatty Acids | 0.50 |

| Triglycerides | 0.75 |

Data sourced from studies on similar radioiodinated fatty acid analogues. scispace.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers higher resolution and more precise quantification compared to TLC, making it an indispensable tool for both purity assessment and detailed metabolite analysis. nih.govplos.orgplos.org Reversed-phase (RP)-HPLC is commonly employed, where compounds are separated based on their hydrophobicity.

In the synthesis and purification of precursors and non-radioactive reference compounds for long-chain fatty acid derivatives, RP-HPLC is used to ensure high purity. nih.govplos.orgplos.org For example, a C18 column can be used with a gradient mobile phase, such as methanol in water with 0.1% trifluoroacetic acid (TFA), to achieve effective separation. nih.govplos.orgplos.org

For metabolite analysis, tissue extracts are prepared and analyzed by RP-HPLC to identify and quantify the parent compound and its metabolites. plos.orgplos.org For example, after administration of a radiolabeled fatty acid, heart and liver tissues can be homogenized, and the supernatant analyzed. plos.org The resulting radiochromatograms reveal peaks corresponding to the intact radiotracer and more polar radiometabolites, which elute earlier from the reversed-phase column. plos.org This allows for the tracking of the metabolic conversion of the fatty acid over time.

Spectroscopic and Spectrometric Characterization of Analogues and Metabolites

Spectroscopic and spectrometric methods are essential for the definitive structural identification of unlabeled fatty acid analogues and their metabolites.

Mass Spectrometry (MS) for Structural Elucidation and Metabolic Profiling

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structure of fatty acids and their metabolites. snmjournals.orgdntb.gov.uanih.govacs.orgresearchgate.net When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the comprehensive analysis of complex biological samples. dntb.gov.uaresearchgate.net

Negative-ion electrospray ionization mass spectrometry (neg-ESI-MS) has been used to analyze metabolites of radioiodinated fatty acid analogues. snmjournals.org For instance, in studies of similar compounds, a metabolite formed through one cycle of β-oxidation was identified by comparing its mass spectrum to that of synthetic standards. snmjournals.org Advanced techniques like tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. snmjournals.orgnih.gov This is crucial for pinpointing the exact location of structural modifications in metabolites.

Recent developments have also focused on derivatization strategies to enhance the detection sensitivity of unsaturated fatty acids in MS. For example, using reagents like bis(pyridine) iodine tetrafluoroboride can introduce a permanent positive charge onto the fatty acid, significantly improving its ionization efficiency and allowing for more accurate quantification. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unlabeled Compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the complete chemical structure of newly synthesized, unlabeled compounds. acs.orgmagritek.commagritek.comacs.org Both ¹H NMR and ¹³C NMR are used to confirm the structure of fatty acid analogues.

¹H NMR spectra of fatty acids show characteristic signals for different chemical groups, such as the terminal methyl group, the methylene groups of the long carbon chain, and protons adjacent to double bonds (olefinic protons). magritek.commagritek.com For long-chain fatty acids, specific signals can be assigned to the α- and β-methylene protons relative to the carboxylic acid group. magritek.com

Table 2: Characteristic ¹H NMR Chemical Shifts for Fatty Acid Moieties

| Proton Type | Approximate Chemical Shift (ppm) |

|---|---|

| Terminal Methyl (CH₃) | ~0.9 |

| Methylene (-(CH₂)n-) | ~1.3 |

| β-CH₂ to COOH | ~1.6 |

| α-CH₂ to COOH | ~2.3 |

| Allylic CH₂ | ~2.0 |

| Bis-allylic CH₂ | ~2.8 |

| Olefinic (=CH-) | ~5.3 |

Note: Values are approximate and can vary based on the specific molecule and solvent. magritek.commagritek.com

Radiometric Detection and Imaging Modalities for Spatial and Quantitative Analysis

Following the administration of radioiodinated this compound, radiometric techniques are used to detect its presence, quantify its concentration in various tissues, and visualize its distribution in the body.

Single Photon Emission Computed Tomography (SPECT) is a key imaging modality used with fatty acids labeled with gamma-emitting isotopes like iodine-123. nih.gov SPECT imaging allows for the non-invasive, three-dimensional visualization of the radiotracer's distribution, providing insights into regional metabolic activity. For example, it can be used to assess myocardial fatty acid metabolism.

For quantitative analysis at the tissue level, biodistribution studies are performed. After administration of the radioiodinated compound, animals are euthanized at various time points, and organs of interest are excised, weighed, and their radioactivity measured in a gamma counter. snmjournals.org This allows for the calculation of the percentage of the injected dose per gram of tissue (%ID/g), providing quantitative data on the uptake and clearance of the compound in different organs. snmjournals.org

Autoradiography is another technique used for high-resolution spatial analysis. Tissue sections are exposed to a photographic film or a phosphor imaging plate, which is sensitive to the radiation emitted by the radiolabeled compound. This creates an image that shows the precise localization of the radioactivity within the tissue architecture. nih.gov

Gamma Counting for Tissue Distribution Studies

Gamma counting is a fundamental technique used to quantify the distribution of radiolabeled compounds in various tissues and organs following administration. This method provides crucial data on the uptake, retention, and clearance of a tracer, offering insights into its biological behavior. In the research of this compound, tissue distribution studies using its radioiodinated form (typically with Iodine-125) have been instrumental in evaluating its potential as a myocardial imaging agent.

These studies are generally conducted in animal models, such as rats. snmjournals.org Following the injection of the radiolabeled fatty acid, animals are euthanized at specific time points. snmjournals.org Key organs and tissues, including the heart, liver, blood, lungs, and muscle, are then harvested, weighed, and their radioactivity is measured using a gamma scintillation counter. snmjournals.orgsnmjournals.org The resulting data are often normalized and expressed as a percentage of the injected dose per gram of tissue (% ID/g), which allows for standardized comparison across different tissues and studies. snmjournals.orgsnmjournals.org

Research has demonstrated the biodistribution pattern of 19-[¹²⁵I]iodo-18-nonadecenoic acid. For instance, studies in female Sprague-Dawley rats showed specific uptake values in various tissues five minutes after injection. snmjournals.org The heart muscle, being a primary target for fatty acid metabolism, typically shows significant uptake. snmjournals.org Comparison with structurally modified analogues, such as methyl-branched versions, is a common research strategy to understand how molecular structure affects myocardial retention. sci-hub.se For example, the straight-chain 19-[¹²⁵I]iodo-18-nonadecenoic acid showed a rapid myocardial washout compared to its branched-chain counterparts in fasted rats, indicating faster metabolic processing. sci-hub.seresearchgate.net

The following tables summarize key findings from tissue distribution studies of this compound.

Table 1: Tissue Distribution of 19-[¹²⁵I]iodononadecanoic Acid in Rats (5 min post-injection) Data represents the average percentage of the injected dose per gram of tissue (% kg dose/g) ± standard deviation, based on a study with five rats. snmjournals.org

| Tissue | % kg dose/g |

| Heart | 2.60 ± 0.60 |

| Liver | 2.50 ± 0.30 |

| Blood | 0.80 ± 0.10 |

| Lung | 1.90 ± 0.50 |

| Muscle | 0.30 ± 0.10 |

Table 2: Comparative Myocardial Uptake and Retention in Fasted Rats This table compares the straight-chain 19-[¹²⁵I]iodo-18-nonadecenoic acid with its β-methyl-branched analogue, (E)-19-[¹²⁵I]iodo-3(RS)-methyl-18-nonadecenoic acid. sci-hub.se

| Compound | Time (min) | Myocardial Uptake (% dose/g) | Heart/Blood Ratio |

| 19-[¹²⁵I]iodo-18-nonadecenoic acid | 5 | 3.52 | 4.8 / 1 |

| 30 | 1.19 | 1.6 / 1 | |

| (E)-19-[¹²⁵I]iodo-3(RS)-methyl-18-nonadecenoic acid | 5 | 4.89 | 5.4 / 1 |

| 30 | 3.32 | 4.3 / 1 |

Preclinical SPECT and PET Imaging for In Vivo Tracer Behavior

Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are powerful non-invasive imaging techniques that allow for the visualization and quantification of radiotracer distribution in living subjects over time. These methods are crucial for assessing the in vivo behavior of potential diagnostic agents like this compound.

SPECT Imaging

Radioiodinated free fatty acids are attractive tracers for SPECT imaging because they can be used to assess both myocardial perfusion and metabolism. nih.gov The heart primarily uses fatty acids for energy, and alterations in their metabolism can be an early indicator of cardiac disease. oup.com When labeled with a gamma-emitting isotope like Iodine-123, fatty acids such as this compound can be tracked using a gamma camera, allowing for dynamic and static imaging of the heart.

The primary challenge with straight-chain radioiodinated fatty acids is their rapid metabolism in the myocardium, which leads to quick clearance of the radioactive signal. snmjournals.org This rapid turnover can be too fast for the relatively long acquisition times required for high-quality SPECT imaging, especially with older single-detector systems. nih.gov Research has focused on developing structurally modified fatty acids that exhibit prolonged myocardial retention to overcome this limitation. nih.gov Modifications such as the introduction of a terminal phenyl group or methyl-branching along the carbon chain can inhibit or slow down beta-oxidation, the metabolic process that breaks down fatty acids. nih.gov While this compound is an unbranched fatty acid, its study provides a crucial baseline for evaluating the effectiveness of these modifications in more complex analogues. sci-hub.se The prolonged retention of modified tracers allows for longer imaging windows, which is more compatible with SPECT technology and enables better assessment of myocardial viability. nih.govoup.com

PET Imaging

PET imaging offers higher sensitivity and spatial resolution compared to SPECT. While PET is a cornerstone for preclinical and clinical imaging in oncology, neurology, and cardiology, specific research on the use of this compound as a PET tracer is not extensively documented in the reviewed literature. PET requires tracers labeled with positron-emitting radionuclides, such as Fluorine-18. The development of fatty acid analogues for PET, such as 18F-labeled compounds, is an active area of research for imaging metabolism. nih.govnih.gov These tracers are designed to monitor the uptake and metabolism of fatty acids in various organs, including the brain and heart. nih.gov Preclinical PET studies in animal models like rats and non-human primates are essential to evaluate a tracer's pharmacokinetics, including brain uptake and washout, as well as its specificity and any potential off-target binding. nih.govnih.gov While the principles apply, direct PET imaging studies utilizing a positron-emitting isotope attached to this compound have not been detailed in the provided sources.

Structure-activity Relationship Sar Studies and Theoretical Considerations

Correlation of Chemical Structure with Metabolic Fate and Biological Behavior

The metabolic fate and biological behavior of fatty acids are intrinsically linked to their chemical structure. For 19-Iodo-18-nonadecenoic acid, its characteristics as a long-chain, unsaturated fatty acid analogue are pivotal. The presence of a terminal iodovinyl group and the length of the hydrocarbon chain are key determinants of its metabolic processing and subsequent biological activity.

The metabolism of long-chain fatty acids is a primary source of energy for tissues with high energy demands, such as the myocardium. These fatty acids typically undergo β-oxidation. However, modifications to the fatty acid structure, such as the introduction of a halogen or methyl branching, can significantly alter this metabolic pathway. For instance, studies on analogues of this compound have shown that strategic modifications can inhibit metabolism. The introduction of a methyl group at the β-position (C-3) in 19-Iodo-3-R,S-methyl-18-nonadecenoic acid was designed to impede the β-oxidation spiral. acs.org This structural alteration leads to increased retention of the radiolabeled compound in the heart muscle, as the metabolic breakdown is slowed. googleapis.com

This principle is demonstrated by comparing the myocardial uptake and retention of branched versus unbranched analogues. The unbranched this compound is more readily metabolized, leading to faster clearance from the myocardium. In contrast, its 3-methyl-branched counterpart shows prolonged retention, indicating that it acts as a metabolically trapped probe. This trapping is advantageous for diagnostic imaging, as it allows for a clearer and more stable signal from the target tissue.

General principles of fatty acid metabolism further inform the behavior of this compound. The body's cells selectively utilize fatty acids; for example, palmitic acid (16:0) is a preferred substrate for incorporation into certain lipids, while linoleic acid (18:2) may be preferentially directed towards β-oxidation in specific cell types. nih.gov The structure of this compound, being an 19-carbon chain, makes it a substrate for the enzymes and transport proteins that handle long-chain fatty acids.

Table 1: Effect of Methyl Branching on Myocardial Retention of this compound Analogues This table illustrates the impact of a C-3 methyl group on the retention of the fatty acid analogue in the heart, highlighting the principle of metabolic trapping.

| Compound | Structural Modification | Observed Myocardial Retention | Implied Metabolic Fate |

| This compound | Unbranched | Lower retention, faster clearance | Readily metabolized via β-oxidation |

| 19-Iodo-3-R,S-methyl-18-nonadecenoic acid | β-Methyl group at C-3 | Higher retention, slower clearance | β-oxidation is inhibited; metabolic trapping |

Influence of Iodine Position and Double Bond Configuration on In Vivo Characteristics

Iodine Position: The iodine atom is situated at the terminus of the fatty acid chain (ω-position), as part of a vinyl iodide group (C=CI). Placing the bulky iodine atom at this distal position is a deliberate design choice aimed at minimizing steric hindrance. snmjournals.org This placement ensures that the molecule is still recognized and processed by the cellular machinery responsible for fatty acid uptake and initial activation, such as fatty acyl-CoA synthetase. nih.gov If the iodine were placed closer to the carboxylic acid group (the α- or β-position), it might interfere more significantly with enzyme binding, altering its biological pathway unpredictably. Studies with various radioiodinated fatty acids have confirmed that ω-iodination helps the analogues retain the physiological behavior of natural fatty acids. snmjournals.org Furthermore, the stability of the carbon-iodine bond is crucial; the vinyl iodide structure is designed to be more stable against in vivo deiodination compared to a simple alkyl iodide, which would release free iodide and degrade image quality in diagnostic applications. snmjournals.org

Double Bond Configuration: The double bond at the 18-position (a Δ¹⁸ or ω-1 double bond) also plays a significant role. The geometry of this double bond—whether it is cis (Z) or trans (E)—profoundly affects the molecule's shape and biological function. rsc.orgnih.gov A cis double bond introduces a distinct kink or bend in the fatty acid chain. libretexts.org This bend prevents the molecules from packing tightly together, which influences membrane fluidity and protein interactions. libretexts.org Conversely, a trans double bond results in a more linear shape, similar to that of a saturated fatty acid. libretexts.org While naturally occurring unsaturated fatty acids are predominantly in the cis configuration, trans fatty acids are known to have different, and often detrimental, metabolic effects. nih.gov The synthesis of this compound via iododestannylation of an acetylenic precursor typically yields a specific stereoisomer, which is a critical factor in its biological evaluation. The specific configuration influences its recognition by enzymes in the β-oxidation pathway and its incorporation into complex lipids, thereby defining its utility as a probe for specific metabolic processes. nih.govnih.gov

Rational Design Principles for Optimized Research Probes and Analogues

The development of this compound and its derivatives is a clear example of the rational design of molecular probes for imaging and studying metabolic pathways. The primary goal is to create molecules that can trace a specific biological process with high fidelity.

Key Design Principles Include:

Mimicking Natural Substrates: The fundamental principle is to design a molecule that the body's transport and enzymatic systems will recognize and process like an endogenous fatty acid. nih.gov This involves maintaining a similar chain length and the presence of a carboxylic acid group. The long 19-carbon chain of this compound ensures it is a substrate for long-chain fatty acid metabolism.

Metabolic Trapping: To enhance imaging signals, probes are often designed to be "metabolically trapped." This means they are taken up and partially metabolized by the target tissue but are then blocked from further breakdown or clearance. nih.gov As discussed, the introduction of a methyl group at the β-position of the fatty acid chain is a highly effective strategy to inhibit β-oxidation and trap the probe within the mitochondria of myocardial cells. acs.org This leads to prolonged retention and a stronger, more persistent signal for imaging modalities like SPECT or PET. nih.govworktribe.com

Optimizing Pharmacokinetics: An ideal probe should have favorable distribution in the body, with high uptake in the target tissue (e.g., the heart) and low uptake in background tissues (e.g., blood, liver). nih.gov Modifications to the fatty acid structure, such as altering chain length or adding functional groups, can modulate its binding to serum albumin, which affects its circulatory half-life and tissue availability. diva-portal.orgnih.gov

Stability of the Reporter Group: For radiolabeled probes, the link between the reporter radionuclide (e.g., Iodine-123) and the fatty acid must be stable in vivo. snmjournals.org The use of a terminal vinyl iodide in this compound is a strategic choice to prevent premature deiodination, which would lead to the accumulation of free radioiodide in tissues like the thyroid and stomach, thereby confounding the results. snmjournals.org

The systematic evaluation of analogues, such as comparing branched versus unbranched versions or varying the position of the halogen, provides crucial structure-activity relationship data that guides the future design of even more effective and specific metabolic probes. nih.gov

Future Research Directions and Unexplored Avenues in the Study of 19-iodo-18-nonadecenoic Acid

The unique properties of 19-Iodo-18-nonadecenoic acid have established it as a valuable tool in myocardial imaging. However, the potential applications and avenues for further investigation extend far beyond its current use. Future research is poised to refine its characteristics, broaden its applications, and deepen our understanding of fundamental biological processes.

Q & A

Q. How should researchers address ethical considerations in studies involving hazardous intermediates (e.g., iodine radicals)?

What frameworks ensure research questions about this compound meet academic and intellectual relevance criteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.